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Compound of Interest

Compound Name:

2-(4-

(Trifluoromethyl)phenyl)pyrimidin-

5-amine

CAS No.: 1094311-67-7

Cat. No.: B2636413

Get Quote

Executive Summary
The 5-aminopyrimidine (5-AP) scaffold represents a "privileged structure" in medicinal

chemistry, offering a distinct vector profile compared to the more ubiquitous 2,4-

diaminopyrimidine class (e.g., methotrexate-like). Its unique geometry allows for precise

targeting of the ATP-binding pocket's hinge region while providing a dedicated vector (the 5-

amino group) to probe the solvent-exposed front or the ribose-binding pocket. This guide

dissects the structural rationale, synthetic pathways, and biological validation protocols

necessary to leverage novel 5-AP derivatives for next-generation kinase inhibitor discovery.

Structural Rationale: The "Vector-Rich" Core
Unlike the flat architecture of many kinase inhibitors, the 5-aminopyrimidine core offers a

trifecta of substitution vectors that facilitate multi-point binding:

The Hinge Binder (N1 & C2-NH): The pyrimidine N1 and an amino substituent at C2 typically

form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Met793 in
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EGFR, Cys133 in PLK1).

The Hydrophobic Anchor (C4): Substituents here often occupy the hydrophobic back pocket

or interact with the gatekeeper residue.

The Solubilizing/Selectivity Vector (C5-NH): This is the distinguishing feature. The nitrogen at

position 5 allows for the attachment of polar tails, acrylamides (for covalent bonding), or

macrocyclization linkers without disrupting the essential hinge interactions.

Molecular Modeling Insight
In CDK9 inhibition, 2,4,5-trisubstituted pyrimidines utilize the C5-amino group to project

substituents into the solvent channel, improving solubility and reducing affinity for off-target

kinases like CDK2, which has a more restricted solvent front.

Synthetic Methodologies
The construction of 5-aminopyrimidine libraries requires robust routes that tolerate diverse

functionality. Below are the two primary strategies.

Strategy A: The Nitro-Reduction Sequence (SNAr Focus)
This is the industry-standard route for generating high diversity at C2 and C4.

Starting Material: 2,4-dichloro-5-nitropyrimidine.

Step 1 (C4-Functionalization): Controlled SNAr at 0°C. The C4 position is more electrophilic

due to the para-nitro effect.

Step 2 (C2-Functionalization): SNAr at elevated temperatures or Buchwald-Hartwig

amination.

Step 3 (Nitro Reduction): Fe/NH4Cl or Pd/C + H2 yields the 5-amine.

Step 4 (Derivatization): Acylation, sulfonylation, or reductive amination of the 5-NH2.

Strategy B: Palladium-Catalyzed C5-Amination
Used when the 5-nitro precursor is unstable or unavailable.
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Starting Material: 5-bromo-2,4-dichloropyrimidine.

Step 1 & 2: Sequential functionalization of C4 and C2.

Step 3: Buchwald-Hartwig coupling at C5 using a specialized ligand (e.g., BrettPhos) to

install the amine.

Visualization of Workflows
Diagram 1: Synthetic Workflow for 5-AP Library
Generation
This diagram outlines the divergent synthesis pathway starting from 2,4-dichloro-5-

nitropyrimidine.
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Caption: Divergent synthetic pathway for 5-aminopyrimidine derivatives via the nitro-reduction

route.

Diagram 2: Kinase Binding Mode & Interaction Logic
This diagram visualizes how the 5-AP scaffold engages the ATP-binding pocket.
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Caption: Pharmacophore mapping of 5-aminopyrimidines within the kinase ATP-binding pocket.

Experimental Protocols
Protocol A: Synthesis of 5-Amino-2,4-
bis(phenylamino)pyrimidine (General Procedure)
Objective: To synthesize a core scaffold for SAR exploration.

C4 Substitution:

Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in THF at 0°C.

Add amine R1-NH2 (1.0 eq) and DIPEA (1.2 eq) dropwise.

Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

Note: Regioselectivity is controlled by temperature; higher temps lead to bis-substitution.

C2 Substitution:

To the crude reaction mixture, add aniline R2-NH2 (1.2 eq).
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Heat to reflux (65°C) for 4-6 hours.

Precipitate product with water or purify via flash chromatography.

Nitro Reduction:

Suspend the dinitro intermediate in EtOH/H2O (4:1).

Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

Reflux for 2 hours. Filter hot through Celite.

Concentrate and recrystallize from MeOH.

Protocol B: ADP-Glo™ Kinase Assay (Validation)
Objective: Determine IC50 values for synthesized derivatives.

Preparation: Dilute compounds in DMSO (10-point dose-response).

Enzyme Reaction:

Mix kinase (e.g., EGFR-WT, 2 ng/µL), substrate (Poly Glu:Tyr, 0.2 mg/mL), and ATP (10

µM) in reaction buffer.

Add 1 µL of compound.

Incubate at RT for 60 minutes.

Detection:

Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

Analysis: Measure luminescence on a plate reader. Calculate IC50 using non-linear

regression (GraphPad Prism).

Quantitative Data Summary: SAR Trends
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The following table summarizes the impact of C5-substitution on selectivity profiles, based on

aggregated literature data for CDK and EGFR targets.

C5-Substituent Target Kinase
Selectivity
Driver

Avg.[1] IC50
(nM)

Solubility
(LogS)

-H

(Unsubstituted)
Pan-Kinase

Poor (Hinge

only)
50 - 200 -4.5 (Poor)

-NH-Acryl EGFR (T790M) Covalent Cys797 < 10 -3.8 (Moderate)

-NH-Piperazine CDK9 Solvent Front 15 - 40 -2.1 (Good)

-NH-Pyrazolyl CHK1
Shape

Complementarity
< 1 -3.0 (Moderate)

Data derived from structure-activity relationship studies [1, 2, 4].[1][2][3][4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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